
2-Amino-3-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hexanol is an organic compound with the molecular formula C6H15NO It is a chiral amino alcohol, meaning it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-3-hexanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-3-hexanone using a suitable reducing agent such as hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction typically occurs under mild conditions and yields the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses hydrogen gas and a metal catalyst to reduce the nitro group to an amino group, resulting in the formation of this compound. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides (R-X) can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-hexanone or 2-hexanal.
Reduction: Formation of hexylamine.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
2-Amino-3-hexanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-hexanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s binding affinity and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-hexanol: Similar structure but with the amino group at a different position.
3-Amino-2-hexanol: Similar structure but with the amino and hydroxyl groups swapped.
2-Amino-3-pentanol: Shorter carbon chain but similar functional groups.
Uniqueness
2-Amino-3-hexanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Numéro CAS |
13325-11-6 |
|---|---|
Formule moléculaire |
C6H15NO |
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
2-aminohexan-3-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(8)5(2)7/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
TXRCHGMTTXKTPE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)


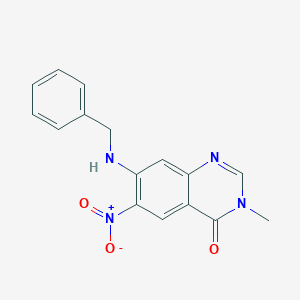

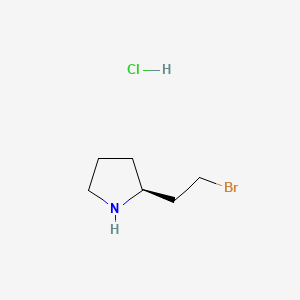
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
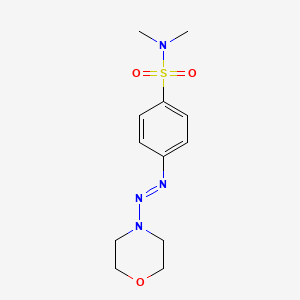
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)

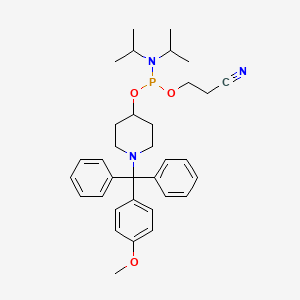

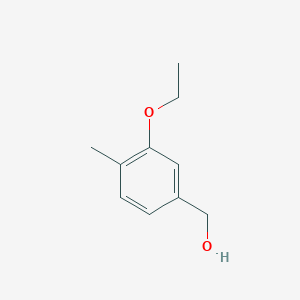
![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)
